3,9-Dihydroxypterocarpan is a natural product found in Erythrina fusca, Amorpha fruticosa, and other organisms with data available.
3,9-Dihydroxypterocarpan
CAS No.: 61135-91-9
Cat. No.: VC21336903
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61135-91-9 |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | (6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
Standard InChI | InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1 |
Standard InChI Key | ODMIEGVTNZNSLD-WFASDCNBSA-N |
Isomeric SMILES | C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Canonical SMILES | C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Introduction
Chemical Structure and Properties
3,9-Dihydroxypterocarpan belongs to the pterocarpan class of flavonoid compounds, characterized by a tetracyclic structure consisting of a benzofuran ring system fused to a chromene ring. The compound has the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . Its stereochemistry is specifically defined as (6aR,11aR)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol, indicating the precise spatial arrangement of its atoms .
Physical and Chemical Properties
The compound exists as a solid powder at room temperature and possesses two hydroxyl groups positioned at C-3 and C-9 of its structure . These hydroxyl groups contribute to its antioxidant properties and provide sites for further modification in biosynthetic pathways.
Property | Value |
---|---|
CAS Number | 61135-91-9 |
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | (6aR,11aR)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol |
Appearance | Powder |
SMILES | C1[C@@H]2C@HOC4=C2C=CC(=C4)O |
InChIKey | ODMIEGVTNZNSLD-WFASDCNBSA-N |
Solubility Profile
The compound demonstrates varying solubility across different solvents, which is an important consideration for laboratory work and experimental studies:
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
DMSO | Soluble |
Acetone | Soluble |
Water | Poor solubility |
For optimal solubility when preparing laboratory samples, it is recommended to warm the solution to 37°C and apply ultrasonic treatment .
Natural Sources and Distribution
3,9-Dihydroxypterocarpan has been identified in various plant species, predominantly in the Fabaceae (legume) family. Notable sources include:
The compound is typically produced as part of induced defense responses in these plants, particularly following pathogen exposure. Its concentration significantly increases during pathogen attacks, indicating its importance in the plant immune response .
Biosynthetic Pathway
Isoflavonoid Pathway Connection
3,9-Dihydroxypterocarpan is synthesized via the isoflavonoid biosynthetic pathway, which begins with phenylalanine and proceeds through various intermediates. It represents an important branch point in specialized plant metabolism, particularly in legume species .
The biosynthetic route to 3,9-dihydroxypterocarpan involves several enzymatic transformations:
-
Formation of isoflavones from flavanones
-
Reduction of isoflavones to isoflavanones
-
Further reduction to isoflavanols
-
Dehydration and cyclization to form the pterocarpan skeleton
Recent research has identified a pterocarpan synthase (PTS) enzyme system that catalyzes the conversion of isoflavanols to pterocarpans including 3,9-dihydroxypterocarpan .
Enzymatic Transformations
A key enzyme in the metabolism of 3,9-dihydroxypterocarpan is 3,9-dihydroxypterocarpan 6a-monooxygenase (EC 1.14.13.28), a cytochrome P450-dependent enzyme (CYP98A1) that catalyzes the following reaction:
(6aR,11aR)-3,9-dihydroxypterocarpan + NADPH + H+ + O2 → (6aS,11aS)-3,6a,9-trihydroxypterocarpan + NADP+ + H2O
This hydroxylation is a critical step in the biosynthesis of glyceollins, which are important phytoalexins in soybean .
Role in Plant Defense Mechanisms
Phytoalexin Precursor
3,9-Dihydroxypterocarpan serves as a precursor to various phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. In particular, it is a key intermediate in the biosynthesis of glyceollins in soybean and phaseollin in beans .
Research has shown that 3,9-dihydroxypterocarpan and phaseollidin are good precursors of the pterocarpan phytoalexin phaseollin . The conversion of 3,9-dihydroxypterocarpan to 3,6a,9-trihydroxypterocarpan by 3,9-dihydroxypterocarpan 6a-monooxygenase represents a regulatory step in phytoalexin production .
Response to Pathogen Infection
Studies have demonstrated increased expression of genes encoding enzymes involved in 3,9-dihydroxypterocarpan metabolism during pathogen infection, particularly in response to Phytophthora sojae in soybean . This induction is part of the plant's quantitative resistance mechanism, which provides broad-spectrum protection against pathogens.
Gene expression analysis has shown that 3,9-dihydroxypterocarpan 6a-monooxygenase is co-expressed with isoflavone synthase 2 (IFS2) and other cytochrome P450 enzymes during pathogen attack, forming a coordinated defense response network .
Enzymology of 3,9-Dihydroxypterocarpan 6a-Monooxygenase
Enzyme Characteristics
3,9-Dihydroxypterocarpan 6a-monooxygenase (D6aH) has been extensively studied, particularly in soybean (Glycine max). Key characteristics include:
-
It's a cytochrome P450-dependent monooxygenase (CYP98A1)
-
Requires NADPH as a cofactor
Stereo- and Regiospecificity
A notable feature of 3,9-dihydroxypterocarpan 6a-monooxygenase is its pronounced stereo- and regiospecificity:
-
It exclusively accepts (6aR,11aR)-enantiomers of 3,9-dihydroxypterocarpan as substrates
-
Hydroxylation proceeds with retention of configuration
This specificity is crucial for the precise stereochemical control needed in phytoalexin biosynthesis.
Chemical Synthesis Approaches
Recent advances in chemical synthesis have enabled more efficient production of 3,9-dihydroxypterocarpan and related compounds. A noteworthy development is the catalytic asymmetric synthesis of pterocarpans through an asymmetric transfer hydrogenation (ATH) reaction .
This eight-step synthesis features an efficient one-pot transformation of a 2′-hydroxyl-substituted isoflavone to virtually enantiopure pterocarpan. The method has been successfully applied to produce several natural isoflavonoids including (−)-3,9-dihydroxypterocarpan with high enantiomeric excess (>99% ee) .
Key steps in this synthetic approach include:
-
Suzuki coupling to form isoflavones
-
Asymmetric transfer hydrogenation to generate isoflavanols
Related Compounds and Derivatives
3,9-Dihydroxypterocarpan serves as a structural backbone for various derivatives with enhanced biological activities. A notable example is 3,9-dihydroxy-4-prenyl-[6aR;11aR]pterocarpan, which contains an additional prenyl group at position C-4 .
Compound | Molecular Formula | Molecular Weight | Natural Source |
---|---|---|---|
3,9-Dihydroxypterocarpan | C15H12O4 | 256.25 g/mol | Erythrina fusca, Amorpha fruticosa |
3,9-Dihydroxy-4-prenyl-[6aR;11aR]pterocarpan | C20H20O4 | 324.4 g/mol | Erythrina abyssinica |
3,6a,9-Trihydroxypterocarpan | C15H12O5 | 272.25 g/mol | Glycine max (soybean) |
Medicarpin (3-hydroxy-9-methoxypterocarpan) | C16H14O4 | 270.28 g/mol | Medicago sativa (alfalfa) |
These structural variations contribute to differences in biological activity and may represent adaptations to specific environmental challenges faced by different plant species.
Gene Expression and Regulation
Transcriptomic studies have provided valuable insights into the regulation of genes involved in 3,9-dihydroxypterocarpan metabolism. Analysis of gene expression patterns in soybean infected with Phytophthora sojae revealed:
-
Significant upregulation of 3,9-dihydroxypterocarpan 6a-monooxygenase gene (Glyma.03G143700) during infection
-
Co-expression with isoflavone synthase 2 (IFS2) and other cytochrome P450 genes
-
Integration in a defense response network involving multiple P450 enzymes from families CYP71, CYP81, CYP93, and others
This coordinated expression pattern suggests a complex regulatory network controlling phytoalexin biosynthesis in response to pathogen attack.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume